(2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide
Description
(2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide is a synthetic cinnamanamide derivative characterized by a 2,5-dimethoxyphenylamine moiety linked via an α,β-unsaturated carbonyl group to a 4-methylphenyl substituent. Its structure combines methoxy and methyl groups, which influence lipophilicity, electronic properties, and biological interactions.
Properties
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-4-6-14(7-5-13)8-11-18(20)19-16-12-15(21-2)9-10-17(16)22-3/h4-12H,1-3H3,(H,19,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKUERZAIJSPOR-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the reaction of 2,5-dimethoxyaniline with 4-methylcinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Substituent Effects on Antimicrobial Activity
Cinnamanamide derivatives with halogen substituents (e.g., Cl, CF₃) exhibit enhanced antibacterial potency. For example:
- (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide : This compound showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), attributed to the electron-withdrawing trifluoromethyl and chloro groups enhancing membrane penetration .
- 3,4-Dichlorocinnamanilides: Derivatives with dual chloro substituents demonstrated broader-spectrum activity against Mycobacterium tuberculosis and vancomycin-resistant Enterococcus faecalis, though with higher cytotoxicity compared to mono-chloro analogs .
Anti-inflammatory Activity and Natural Analogs
Natural cinnamamides from Lycium barbarum roots, such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1), exhibit anti-inflammatory activity via inhibition of nitric oxide (NO) production (IC₅₀ = 17.00 ± 1.11 μM), surpassing the reference drug quercetin . The target compound’s 2,5-dimethoxyphenyl group may similarly modulate inflammatory pathways, though its methylphenyl substituent could alter binding affinity compared to natural dihydroxyphenyl derivatives .
Cytotoxicity and Selectivity
Lipophilicity (logP) is a critical determinant of cytotoxicity. For instance:
- 3,4-Dichlorocinnamanilides : High logP values correlated with potent antibacterial activity but increased cytotoxicity in mammalian cells .
- (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide : This compound showed negligible cytotoxicity to porcine macrophages despite strong antimicrobial effects, suggesting that balanced lipophilicity improves selectivity .
Functional Group Modifications
- Amide vs. Ketone : Compounds like (E)-3-(2,5-dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-tetrahydro-pyrimidin-5-yl]}prop-2-en-1-one () replace the amide with a ketone, which may alter hydrogen-bonding capacity and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
